molecular formula C9H11N3O B039174 1-Pyrimidin-2-yl-piperidin-4-one CAS No. 116247-92-8

1-Pyrimidin-2-yl-piperidin-4-one

Cat. No. B039174
M. Wt: 177.2 g/mol
InChI Key: ORFPLVFPQNNBST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 1-Pyrimidin-2-yl-piperidin-4-one involves multiple steps, starting from commercially available precursors. For example, Zhang et al. (2009) describe a practical synthesis of a related molecule, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, through a four-step process starting from 2,4-dichloro-5-fluoropyrimidine, yielding the target compound with about 68% overall yield (Zhang et al., 2009).

Molecular Structure Analysis

Investigations into the molecular structure of pyrimidin-2-yl-piperidine derivatives reveal intricate details about their conformation and electronic distribution. For instance, the structure of 3-{2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl}-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one demonstrates a planar arrangement of the benzisoxazole and pyrimidine moieties, highlighting the influence of molecular geometry on the compound's properties (Peeters et al., 1993).

Chemical Reactions and Properties

The reactivity of 1-Pyrimidin-2-yl-piperidin-4-one derivatives towards various reagents and conditions has been studied to understand their chemical behavior. For example, Boto et al. (2001) developed a synthesis method for 2,3-disubstituted pyrrolidines and piperidines through oxidative decarboxylation-beta-iodination of amino acids, demonstrating the versatility of pyrimidine derivatives in synthetic chemistry (Boto et al., 2001).

Physical Properties Analysis

The physical properties of pyrimidin-2-yl-piperidine derivatives, such as solubility, melting points, and stability, are crucial for their application in various domains. These properties are often determined experimentally and provide insight into the compounds' behavior under different conditions.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photostability, are key to understanding their potential applications. Studies on compounds like 2,6-di(pyrimidin-4-yl)pyridine ligands showcase the formation of functionalized molecular clefts upon metal coordination, illustrating the complex chemical behavior of these molecules (Folmer-Andersen et al., 2003).

Scientific Research Applications

  • Antitumor Agents : 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, a related compound, have shown potential as selective, orally active inhibitors of Protein Kinase B (Akt), suggesting their application as antitumor agents (McHardy et al., 2010).

  • Anti-Cancer Activities : 1,3-Dialkylated-pyrimidin-2,4-diones exhibit anti-cancer activities against all 59 human tumor cell lines, with specific compounds demonstrating significant activity against certain cell lines (Singh & Paul, 2006).

  • Malaria Treatment : A derivative with piperidine at position 6 showed improved cytotoxicity and metabolic stability, serving as a new starting point for anti-malarial pharmacomodulation studies (Mustière et al., 2022).

  • Aldosterone Synthase Inhibition : A novel compound in this family has been identified as a potent aldosterone synthase inhibitor, effective in both human and rodent CYP11B2 (Meguro et al., 2017).

  • Anti-Angiogenic and DNA Cleavage : Novel piperidine analogues demonstrate significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

  • Antimicrobial Activity : Certain novel benzenesulfonamide derivatives display significant antimicrobial activity against various microbes (Desai et al., 2016).

  • Anti-Inflammatory Agents : Some pyrimidine derivatives show significant anti-inflammatory activity, with specific compounds demonstrating highly significant activity (Chaydhary et al., 2015).

  • Bone Formation Enhancement : A wingless beta-catenin agonist, derived from this compound class, increases bone formation rate in ovariectomized rats after oral administration (Pelletier et al., 2009).

  • Synthesis of Biological Active Compounds : The compound has been utilized in the synthesis of new compounds with potential biological activities, such as sulfanyl pyrimidin-4(3H)-one and ethyl-2-(pyridin-4yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives (Bassyouni & Fathalla, 2013).

  • Neuropathic Pain Treatment : Certain sigma-1 receptor antagonists based on a pyrimidine scaffold have shown promising antineuropathic pain effects and good pharmacokinetic properties (Lan et al., 2014).

  • Pharmacokinetics Optimization : The optimal reaction conditions for synthesizing specific derivatives have been determined using reaction response analysis and kinetic modeling, leading to high yields (Chmielowiec et al., 2004).

  • Antibacterial Activity : Microwave irradiation has been used to synthesize new compounds with promising antibacterial activity (Merugu et al., 2010).

  • Corrosion Inhibition : Piperidine derivatives have been studied for their inhibition efficiency against iron corrosion, with results supporting their application in this field (Kaya et al., 2016).

Safety And Hazards

Specific safety and hazard information for “1-Pyrimidin-2-yl-piperidin-4-one” is not available in the retrieved sources. For detailed safety information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for “1-Pyrimidin-2-yl-piperidin-4-one” could involve further exploration of its synthesis methods , its potential biological applications , and its interactions with proteins .

properties

IUPAC Name

1-pyrimidin-2-ylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h1,4-5H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFPLVFPQNNBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363152
Record name 1-Pyrimidin-2-yl-piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrimidin-2-yl-piperidin-4-one

CAS RN

116247-92-8
Record name 1-Pyrimidin-2-yl-piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Pyrimidinyl)tetrahydro-4(1H)-pyridinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-chloropyrimidine (300 mg, 2.619 mmol) in dioxane (5 ml), was added piperidin-4-one hydrochloride monohydrate (402.3 mg, 2.619 mmol) at room temperature. The mixture was heated at 80° C. overnight and concentrated under reduced pressure. The residue was treated with EtOAc (30 ml) and saturated NaHCO3 (10 ml). After separation of the layers, the aqueous phase was extracted with EtOAc (2×10 ml). The combined organic layers were washed with brine (10 ml), dried (MgSO4), filtered, and concentrated under reduced pressure to furnish a crude product. This material was purified by column chromatography (40% EtOAc/hexanes) to give 1-pyrimidin-2-yl-piperidin-4-one (320 mg, 53%) as an off-white solid: 1H NMR (CDCl3, 400 MHz) δ 8.38 (d, J=6.4 Hz, 2H), 6.61 (t, J=6.4 Hz, 9H), 4.16 (t, J=5.6 Hz, 2H), 2.53 (t, J=5.6 Hz, 2H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
402.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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